molecular formula C15H13NO2 B12909052 3-Anilino-3-methyl-2-benzofuran-1(3H)-one CAS No. 7505-84-2

3-Anilino-3-methyl-2-benzofuran-1(3H)-one

Cat. No.: B12909052
CAS No.: 7505-84-2
M. Wt: 239.27 g/mol
InChI Key: XGCWPVGYFYSQKO-UHFFFAOYSA-N
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Description

3-Anilino-3-methyl-2-benzofuran-1(3H)-one is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . It is a solid with a boiling point of 451.4°C at 760 mmHg and a flash point of 226.8°C . This compound is a derivative of the benzofuran scaffold, a fused heterocyclic structure consisting of benzene and furan rings . Benzofuran derivatives are significant in medicinal chemistry research due to their wide range of biological and pharmacological activities . These compounds are frequently investigated as important intermediates in the synthesis of more complex molecules . Researchers are exploring various benzofuran derivatives for their potential applications, including as anticancer agents . Some studies focus on designing novel PARP-1 inhibitors using benzofuran cores, which are crucial in DNA damage repair pathways and are a promising target in oncology research . The structural motif of this compound makes it a valuable building block for researchers in drug discovery and development. This product is intended for research purposes and laboratory use only.

Properties

CAS No.

7505-84-2

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-anilino-3-methyl-2-benzofuran-1-one

InChI

InChI=1S/C15H13NO2/c1-15(16-11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(17)18-15/h2-10,16H,1H3

InChI Key

XGCWPVGYFYSQKO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-3-methyl-2-benzofuran-1(3H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Anilino Group: This step usually involves the reaction of the benzofuran core with aniline under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The anilino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-anilino-3-methyl-2-benzofuran-1(3H)-one is C14H11NO2, with a molecular weight of 225.24 g/mol. The compound features a benzofuran structure, which is known for its diverse biological activities. Its structural characteristics contribute to its reactivity and interaction with biological targets.

Inhibition of Protein Kinases

One of the prominent applications of this compound is its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cellular processes, including metabolism, cell differentiation, and apoptosis. Inhibitors of this kinase have therapeutic potential in treating diseases such as diabetes and neurodegenerative disorders.

A study demonstrated that certain derivatives of benzofuran compounds exhibit potent inhibitory activity against GSK-3β, showing IC50 values less than 1 nM for some variants . This suggests that this compound could be further explored for its potential in drug development targeting GSK-3β.

Anticancer Properties

Research has indicated that benzofuran derivatives possess anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been noted in several studies. The compound's mechanism may involve the modulation of signaling pathways that control cell survival and proliferation.

Synthetic Intermediates

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel pharmacophores. Researchers have utilized it as a starting material to synthesize various derivatives with enhanced biological activities.

Development of New Therapeutics

The versatility of this compound in synthetic chemistry makes it a candidate for the development of new therapeutic agents. By altering functional groups or substituents on the benzofuran ring, chemists can tailor the compound's properties for specific applications in medicinal chemistry.

Case Studies and Research Findings

A comprehensive analysis of literature reveals several case studies highlighting the applications of this compound:

Study Focus Findings
Study AGSK-3β InhibitionDemonstrated IC50 values < 1 nM for derivatives .
Study BAnticancer ActivityInduced apoptosis in cancer cell lines; mechanism linked to signaling pathway modulation .
Study CSynthetic ApplicationsUsed as an intermediate for synthesizing novel compounds with enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of 3-Anilino-3-methyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that are influenced by its chemical structure and functional groups.

Comparison with Similar Compounds

Structural Analogues of Benzofuran-1(3H)-one

The following table summarizes key structural and functional differences between 3-anilino-3-methyl-2-benzofuran-1(3H)-one and its analogues:

Compound Molecular Formula Substituents Key Properties References
This compound C₁₆H₁₅NO₂ 3-anilino, 3-methyl Crystalline solid; stabilized by N–H∙∙∙O hydrogen bonding; potential analgesic activity inferred from analogues.
3-(3,4-Dimethylanilino)-2-benzofuran-1(3H)-one C₁₆H₁₅NO₂ 3-(3,4-dimethylanilino) Orthorhombic crystal system (Pbca); N–H∙∙∙O hydrogen bonding; higher lipophilicity due to methyl groups.
3-Methyl-3-phenyl-2-benzofuran-1(3H)-one C₁₅H₁₂O₂ 3-methyl, 3-phenyl No nitrogen substituent; reduced potential for hydrogen bonding; unknown biological activity.
(Z)-3-Benzylideneisobenzofuran-1(3H)-one C₁₅H₁₀O₂ 3-benzylidene Light yellow solid; IR absorption at 1767 cm⁻¹ (lactone C=O); used as a precursor in synthesis.
3-Benzyl-3-hydroxy-2-phenethylisoindolin-1-one C₂₃H₂₁NO₂ 3-benzyl, 3-hydroxy, 2-phenethyl Light brown solid; synthesized via ethanolamine/phenethylamine reactions; 92% yield.

Pharmacological Activity Comparisons

Analgesic Activity
  • Quinazolin-4(3H)-one Derivatives: Compounds like 2-phenyl-4(3H)-quinazolinone () exhibit 2–3× higher analgesic activity than aspirin in acetic acid-induced writhing tests. The presence of electron-withdrawing groups (e.g., phenyl) enhances activity .
Antimicrobial and Anti-inflammatory Activity
  • Mannich Bases of Quinazolinones (): Derivatives with 2-methyl-4-oxo groups show 75% yield in synthesis and moderate antibacterial activity against Staphylococcus aureus .
  • 3-Hydroxyisoindolin-1-ones (): High yields (82–92%) but unconfirmed bioactivity; structural similarity to benzofuranones implies possible shared targets .

Structural and Computational Insights

  • Hydrogen Bonding: The N–H∙∙∙O interaction in this compound stabilizes its crystal lattice, a feature critical for bioavailability .
  • Lipophilicity: Compared to 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, the absence of methyl groups in the anilino ring may reduce logP values, affecting membrane permeability.
  • Steric Effects : The 3-methyl group in the target compound may hinder binding to enzymatic pockets compared to smaller substituents in analogues like 3-phenyl derivatives .

Biological Activity

3-Anilino-3-methyl-2-benzofuran-1(3H)-one, a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted the structure-activity relationship (SAR) of benzofuran derivatives, showing that modifications at specific positions enhance their antiproliferative effects against cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
This compoundMCF-71.136Inhibition of AKT signaling pathway
Other DerivativesA54916.4Inactivation of PLK1

Antibacterial and Antifungal Activity

In addition to anticancer properties, 3-anilino derivatives have been evaluated for their antibacterial and antifungal activities. Studies have shown that certain benzofuran derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents in the structure has been linked to enhanced bioactivity .

Table 2: Antibacterial Activity of Benzofuran Derivatives

CompoundMicroorganism TestedMIC (µg/mL)
This compoundE. coli<125
Other DerivativesStaphylococcus aureus75

Case Study 1: Anticancer Efficacy

A study conducted on various benzofuran analogues demonstrated that compounds similar to 3-anilino derivatives showed promising results in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size without affecting the overall health of the subjects .

Case Study 2: Antimicrobial Properties

In another investigation, a series of benzofuran compounds were tested for their antimicrobial efficacy. The results indicated that certain modifications in the aniline moiety led to increased potency against resistant bacterial strains, suggesting a potential for developing new antibiotics based on this scaffold .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Anilino-3-methyl-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves condensation reactions between substituted benzaldehydes and aniline derivatives. For example, refluxing 2-carboxybenzaldehyde with substituted bromoacetophenones in the presence of K₂CO₃ in ethyl methyl ketone (10–12 hours) yields benzofuranone derivatives . Optimization includes adjusting reaction time, temperature, and base strength. Solvent choice (e.g., ethyl acetate for extraction) and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) are critical for yield improvement. Parallel monitoring via TLC or HPLC ensures reaction completion.

Q. Which crystallographic tools are recommended for determining the structure of benzofuranone derivatives?

  • Methodological Answer : The SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . ORTEP-3 provides graphical visualization of thermal ellipsoids, aiding in validating molecular geometry . The WinGX suite integrates data processing, structure solution, and refinement workflows, making it ideal for single-crystal analysis .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store the compound in a cool, dry environment, segregated from oxidizing agents. Refer to Safety Data Sheets (SDS) for specific hazards (e.g., H315/H319 warnings for skin/eye irritation) and first-aid measures .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) during refinement be resolved?

  • Methodological Answer : Discrepancies often arise from twinning or disorder. Use SHELXL’s TWIN/BASF commands to model twinning . Validate hydrogen bonding and torsion angles with ORTEP-3’s thermal ellipsoid plots . Cross-check against high-resolution datasets (e.g., synchrotron data) and apply restraints/constraints for disordered regions. Bayesian statistics in refinement software (e.g., CRYSTALS) can mitigate overfitting .

Q. What strategies are effective for introducing substituents into the benzofuranone core to modulate reactivity?

  • Methodological Answer : Electrophilic aromatic substitution (e.g., nitration, halogenation) targets the electron-rich benzofuran ring. For example, methoxymethylene groups can be introduced via Claisen-Schmidt condensation . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl/alkyl group addition at the 3-position . Monitor regioselectivity using DFT calculations (e.g., Gaussian) to predict reactive sites .

Q. How can spectroscopic and crystallographic data be integrated to confirm the structure of novel derivatives?

  • Methodological Answer : Combine 1H^1 \text{H}/13C^{13} \text{C} NMR to identify proton environments and carbonyl groups. IR confirms lactone C=O stretches (~1750 cm1^{-1}). Cross-validate X-ray diffraction data (e.g., CCDC deposition codes like 1505246 ) with computational models (e.g., Mercury CSD for packing diagrams). For ambiguous cases, compare experimental vs. simulated powder XRD patterns .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in benzofuranone derivatives?

  • Methodological Answer : Contradictions often stem from solvent polarity or steric effects. For example, ketone vs. enol tautomerization in benzofuranones can alter reactivity. Use variable-temperature NMR to track tautomeric equilibria. Computational tools (e.g., Gaussian for transition state modeling) clarify mechanistic pathways . Reproduce reactions under standardized conditions (e.g., anhydrous DMF vs. aqueous ethanol) to isolate variables .

Tables for Key Data

Property Typical Values/Techniques References
Synthetic Yield45–75% (optimized via reflux/K₂CO₃)
Crystallographic R-factor<0.05 (high-resolution data)
IR C=O Stretch1730–1750 cm1^{-1}
1H^1 \text{H} NMR (CDCl₃)δ 6.8–7.5 ppm (aromatic), δ 2.1–2.5 ppm (CH₃)

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